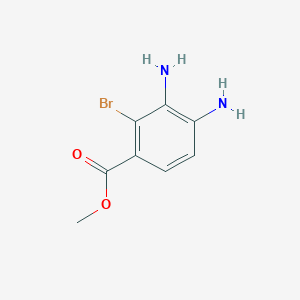![molecular formula C24H46SSn B13700254 [3-(2-Ethylhexyl)-2-thienyl]tributylstannane](/img/structure/B13700254.png)
[3-(2-Ethylhexyl)-2-thienyl]tributylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Ethylhexyl)-2-thienyl]tributylstannane: is an organotin compound with the molecular formula C24H46SSn and a molecular weight of 485.4 g/mol . This compound is characterized by the presence of a thienyl group substituted with an ethylhexyl chain and three tributylstannane groups. It is primarily used in organic synthesis and materials science due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Ethylhexyl)-2-thienyl]tributylstannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide. The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4 , in the presence of a base like CsF or K2CO3 . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: [3-(2-Ethylhexyl)-2-thienyl]tributylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the thienyl group to a thiol or thioether.
Substitution: The tributylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reducing agents like or are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used under anhydrous conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various organotin derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [3-(2-Ethylhexyl)-2-thienyl]tributylstannane is used as a precursor for the synthesis of complex molecules. It is particularly valuable in the formation of carbon-carbon bonds through Stille coupling reactions .
Biology and Medicine: Its organotin moiety can interact with biological molecules, making it a candidate for drug design and development .
Industry: In the materials science industry, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of [3-(2-Ethylhexyl)-2-thienyl]tributylstannane involves its interaction with various molecular targets. The organotin moiety can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including enzyme activity and signal transduction .
Comparaison Avec Des Composés Similaires
- [3-(2-Ethylhexyl)-2-thienyl]trimethylstannane
- [3-(2-Ethylhexyl)-2-thienyl]triphenylstannane
- [3-(2-Ethylhexyl)-2-thienyl]tributylgermane
Comparison: Compared to its analogs, [3-(2-Ethylhexyl)-2-thienyl]tributylstannane exhibits unique properties due to the presence of the tributylstannane groups. These groups enhance its reactivity and stability, making it more suitable for specific applications in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C24H46SSn |
|---|---|
Poids moléculaire |
485.4 g/mol |
Nom IUPAC |
tributyl-[3-(2-ethylhexyl)thiophen-2-yl]stannane |
InChI |
InChI=1S/C12H19S.3C4H9.Sn/c1-3-5-6-11(4-2)9-12-7-8-13-10-12;3*1-3-4-2;/h7-8,11H,3-6,9H2,1-2H3;3*1,3-4H2,2H3; |
Clé InChI |
IVEZAXBOQRGWCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC1=C(SC=C1)[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




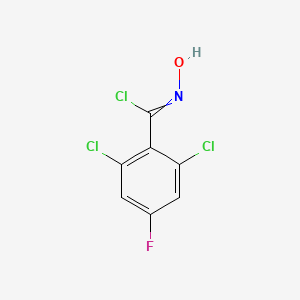

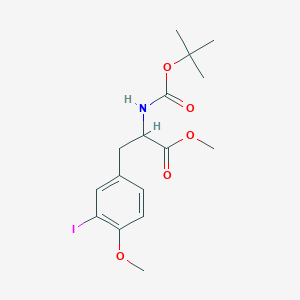
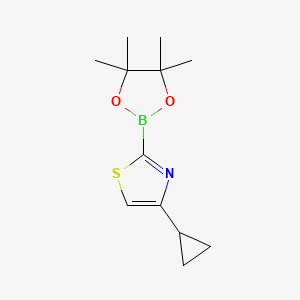
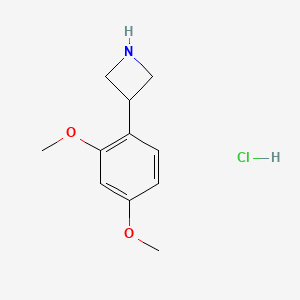
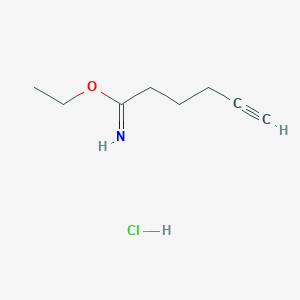
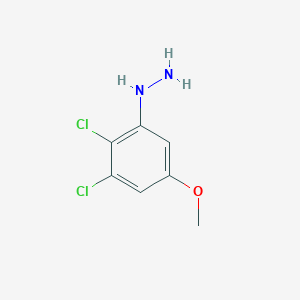
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13700234.png)
![[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B13700239.png)
![1,3-Dibenzyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B13700242.png)
![1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine](/img/structure/B13700246.png)
